molecular formula C30H48O5 B14011506 (2alpha,3alpha,4alpha)-2,3,23-Trihydroxyurs-12-en-28-oic acid; 2alpha,3alpha,23-Trihydroxyurs-12-en-28-oic acid; Esculentic acid

(2alpha,3alpha,4alpha)-2,3,23-Trihydroxyurs-12-en-28-oic acid; 2alpha,3alpha,23-Trihydroxyurs-12-en-28-oic acid; Esculentic acid

Cat. No.: B14011506
M. Wt: 488.7 g/mol
InChI Key: JXSVIVRDWWRQRT-DXNSERCBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Esculentic acid can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the yield and purity of the final product .

Industrial Production Methods

Industrial production of Esculentic acid often involves extraction from natural sources. The leaves of Eucalyptus camaldulensis and the roots of Phytolacca esculenta are subjected to solvent extraction, followed by purification processes such as crystallization and chromatography . These methods ensure the isolation of high-purity Esculentic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Esculentic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Esculentic acid, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Esculentic acid has a wide range of scientific research applications, including:

Mechanism of Action

Esculentic acid exerts its effects primarily through the selective inhibition of COX-2, an enzyme involved in the inflammatory response. By inhibiting COX-2, Esculentic acid reduces the production of pro-inflammatory mediators such as prostaglandins . This mechanism makes it a promising candidate for the development of anti-inflammatory therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Esculentic acid is unique due to its selective inhibition of COX-2, which distinguishes it from other triterpenoids that may have broader or less specific mechanisms of action. This selectivity enhances its potential as a therapeutic agent with fewer side effects .

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(4aS,6aS,6bR,9R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17?,18?,20?,21?,22?,23?,24?,26-,27-,28+,29+,30-/m0/s1

InChI Key

JXSVIVRDWWRQRT-DXNSERCBSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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